molecular formula C15H18BrN3 B256660 6-bromo-N-cycloheptylquinazolin-4-amine

6-bromo-N-cycloheptylquinazolin-4-amine

Cat. No.: B256660
M. Wt: 320.23 g/mol
InChI Key: ZQJQWPHEIAPBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-cycloheptylquinazolin-4-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a double-ring system composed of a benzene ring fused to a pyrimidine ring. The presence of a bromine atom at the 6th position and a cycloheptylamine group attached to the nitrogen atom of the quinazoline ring makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-cycloheptylquinazolin-4-amine typically involves the following steps:

    Bromination: The starting material, 4-quinazolinone, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 6th position.

    Amination: The brominated intermediate is then reacted with cycloheptylamine under suitable conditions, often in the presence of a base like potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-cycloheptylquinazolin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The quinazoline ring can be subjected to oxidation or reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives of the quinazoline ring.

    Reduction: Reduced forms of the quinazoline ring.

Scientific Research Applications

6-bromo-N-cycloheptylquinazolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-N-cycloheptylquinazolin-4-amine involves its interaction with specific molecular targets. The bromine atom and the quinazoline ring play crucial roles in binding to these targets, which may include enzymes, receptors, or DNA. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-bromo-4-quinazolinyl)-N-(3-nitrophenyl)amine
  • N1-(6-bromo-4-quinazolinyl)-N4,N4-dimethylbenzene-1,4-diamine

Uniqueness

6-bromo-N-cycloheptylquinazolin-4-amine is unique due to the presence of the cycloheptylamine group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds and may result in unique biological activities and applications.

Properties

Molecular Formula

C15H18BrN3

Molecular Weight

320.23 g/mol

IUPAC Name

6-bromo-N-cycloheptylquinazolin-4-amine

InChI

InChI=1S/C15H18BrN3/c16-11-7-8-14-13(9-11)15(18-10-17-14)19-12-5-3-1-2-4-6-12/h7-10,12H,1-6H2,(H,17,18,19)

InChI Key

ZQJQWPHEIAPBGP-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC2=NC=NC3=C2C=C(C=C3)Br

Canonical SMILES

C1CCCC(CC1)NC2=NC=NC3=C2C=C(C=C3)Br

Origin of Product

United States

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